molecular formula C6H4ClF3N2O B145977 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride CAS No. 129768-24-7

1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride

Cat. No. B145977
M. Wt: 212.56 g/mol
InChI Key: PLGFQFMBCLCVRB-UHFFFAOYSA-N
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Patent
US07867949B2

Procedure details

A mixture of 0.19 g of 1-methyl-3-trifluoromethyl-1H-pyrazole-5-carboxylic acid, 0.15 g of thionyl chloride and 5 ml of hexane was heated under reflux for 2 hours. The reaction mixture was concentrated under reduced pressure to obtain 0.14 g of 1-methyl-3-trifluoromethyl-1H-pyrazole-5-carbonyl chloride. To a mixture of 0.22 g of N-(2-aminobenzoyl)-N′-ethoxycarbonylhydrazine and 10 ml of pyridine was added 0.14 g of the resulting 1-methyl-3-trifluoromethyl-1H-pyrazole-5-carbonyl chloride and the mixture was stirred at room temperature for 2 hours. Water was poured into the reaction mixture, and a deposited precipitates were collected by filtration to obtain 0.23 g of the present compound (3) of the formula:
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7](O)=[O:8])=[CH:5][C:4]([C:10]([F:13])([F:12])[F:11])=[N:3]1.S(Cl)([Cl:16])=O>CCCCCC>[CH3:1][N:2]1[C:6]([C:7]([Cl:16])=[O:8])=[CH:5][C:4]([C:10]([F:13])([F:12])[F:11])=[N:3]1

Inputs

Step One
Name
Quantity
0.19 g
Type
reactant
Smiles
CN1N=C(C=C1C(=O)O)C(F)(F)F
Name
Quantity
0.15 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C=C1C(=O)Cl)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.